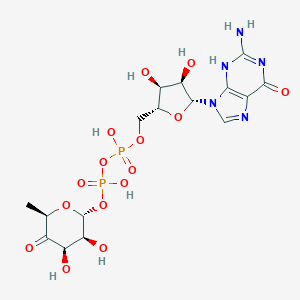

GDP-4-keto-6-deoxymannose

Description

Propriétés

Numéro CAS |

18186-48-6 |

|---|---|

Formule moléculaire |

C16H23N5O15P2 |

Poids moléculaire |

587.3 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H23N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,8-11,14-15,23-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,8-,9+,10-,11+,14-,15-/m1/s1 |

Clé InChI |

PNHLMHWWFOPQLK-BKUUWRAGSA-N |

SMILES |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O |

SMILES isomérique |

C[C@@H]1C(=O)[C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |

SMILES canonique |

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O |

Origine du produit |

United States |

Contextualization Within Nucleotide Sugar Metabolism

Nucleotide sugars are activated forms of monosaccharides that serve as glycosyl donors in the biosynthesis of polysaccharides and glycoconjugates. The pathway leading to GDP-4-keto-6-deoxymannose begins with GDP-D-mannose, a common nucleotide sugar. d-nb.inforesearchgate.net The conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD). d-nb.infooup.com This initial step involves an NADP+-dependent oxidation at the C-4 position and subsequent dehydration, resulting in the formation of the keto-intermediate. oup.com This reaction is a committed step, directing the sugar towards the various deoxyhexose pathways. biocyc.org

The formation of GDP-4-keto-6-deoxymannose is a tightly regulated process. In some organisms, the enzyme responsible for its synthesis, GMD, forms a complex with the subsequent enzyme in the pathway, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase. This interaction is thought to stabilize the GMD enzyme and facilitate the efficient transfer of the unstable intermediate. oup.comnih.gov

Significance As a Central Intermediate in Deoxyhexose Biosynthesis

Precursor Substrate: Guanosine (B1672433) Diphosphate-D-Mannose

The biosynthesis of GDP-4-keto-6-deoxymannose begins with the precursor substrate, Guanosine Diphosphate-D-Mannose (GDP-D-mannose). GDP-D-mannose is a nucleotide sugar essential in numerous metabolic pathways as a donor of mannose for glycosylation reactions. wikipedia.org It is synthesized from mannose-1-phosphate and guanosine triphosphate (GTP) by the enzyme mannose-1-phosphate guanylyltransferase. wikipedia.orgecmdb.ca As a member of the purine (B94841) nucleotide sugar class, it consists of a guanosine diphosphate (B83284) molecule linked to a mannose sugar moiety. ecmdb.cahmdb.ca

| Property | Description |

| Compound Name | Guanosine Diphosphate-D-Mannose (GDP-D-mannose) |

| Chemical Formula | C16H25N5O16P2 |

| Molar Mass | 605.341 g/mol |

| Function | A nucleotide sugar that serves as a substrate for mannosyltransferases and as the precursor for the biosynthesis of GDP-L-fucose and other 6-deoxyhexoses. wikipedia.orgecmdb.cahmdb.ca |

| Biosynthetic Pathway | Synthesized from GTP and mannose-6-phosphate (B13060355) by the enzyme mannose-1-phosphate guanylyltransferase. wikipedia.org It is involved in fructose (B13574) and mannose metabolism and amino sugar and nucleotide sugar metabolism. ecmdb.ca |

GDP-Mannose 4,6-Dehydratase (GMD) Catalysis

The conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD). rcsb.orgwikipedia.org This enzyme belongs to the hydro-lyase family, specifically those that cleave carbon-oxygen bonds. wikipedia.org GMD is a key regulatory enzyme in the biosynthesis of GDP-L-fucose, and its activity is often subject to feedback inhibition by the final product, GDP-fucose. rcsb.org

Enzymatic Reaction Mechanism

The reaction catalyzed by GMD can be dissected into three main steps: oxidation, dehydration, and reduction. nih.gov The process begins with the oxidation of the C4 hydroxyl group of the mannose moiety of GDP-D-mannose. nih.govebi.ac.uk This is followed by a dehydration step involving the elimination of a water molecule from C5 and C6. ebi.ac.ukacs.org The final step is the reduction of the C6 position. nih.gov

The catalytic activity of GDP-mannose 4,6-dehydratase is dependent on the tightly bound cofactor, NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govwikipedia.org In the initial oxidation step, NADP+ accepts a hydride ion from the C4 of the mannose sugar, resulting in the formation of an intermediate and NADPH. nih.govebi.ac.uk In the final step of the reaction, the newly formed NADPH acts as the hydride donor to reduce the C6 of the sugar intermediate, regenerating NADP+ for the next catalytic cycle. ebi.ac.uk

Following the initial oxidation of the C4 hydroxyl group to a keto group, a key intermediate, GDP-4-keto-5,6-ene-mannose, is formed. nih.govacs.org This occurs through the abstraction of a proton from C5, which leads to the elimination of the hydroxyl group at C6, resulting in a double bond between C5 and C6. ebi.ac.ukacs.org This transient intermediate is then reduced by the NADPH generated in the first step to yield the final product, GDP-4-keto-6-deoxymannose. nih.govacs.org

Molecular Architecture and Structural Features of GMD

GDP-mannose 4,6-dehydratase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. nih.govrcsb.org Structural studies have revealed that GMD can exist as a homodimer or a tetramer. rcsb.orgnih.gov Each monomer is composed of two distinct domains. rcsb.org The larger N-terminal domain features a classic Rossmann fold, which is responsible for binding the NADP(H) cofactor. rcsb.org The smaller C-terminal domain is involved in binding the GDP-mannose substrate. rcsb.org The active site is located at the interface of these two domains. rcsb.org A conserved catalytic triad (B1167595) of amino acids, typically consisting of Serine/Threonine, Tyrosine, and Lysine (B10760008), is a hallmark of the SDR family and is essential for the catalytic activity of GMD. nih.govrcsb.orgnih.gov For instance, in E. coli GMD, this triad is composed of Threonine, Tyrosine, and Lysine, with a nearby Glutamate (B1630785) residue acting as an active-site base. rcsb.org

| Feature | Description |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR). nih.govrcsb.org |

| Quaternary Structure | Homodimer or tetramer. rcsb.orgnih.gov |

| Domain Structure | Each monomer has two domains: a large N-terminal NADP(H) binding domain with a Rossmann fold and a smaller C-terminal substrate-binding domain. rcsb.org |

| Active Site | Located at the interface of the two domains and contains a conserved catalytic triad (Ser/Thr, Tyr, Lys) essential for catalysis. nih.govrcsb.orgnih.govrcsb.org An additional Glutamate residue often acts as a general base. rcsb.orgnih.gov |

| Cofactor | NADP+/NADPH. nih.govrcsb.org |

Homodimeric Organization and Dual Domain Structure

The enzyme responsible for the synthesis of GDP-4-keto-6-deoxymannose, GDP-mannose 4,6-dehydratase (GMD), exhibits a complex and highly organized structure. In many organisms, including Escherichia coli, GMD exists as a homodimer, meaning it is composed of two identical protein subunits. rcsb.orgnih.gov However, tetrameric forms, consisting of four identical subunits, have been observed in other organisms like Arabidopsis thaliana and Pseudomonas aeruginosa. nih.govnih.gov

Each individual monomer of the GMD enzyme is characterized by a dual-domain structure. rcsb.orgnih.gov This bilobal architecture consists of a larger N-terminal domain and a smaller C-terminal domain. rcsb.orgnih.gov This two-domain arrangement is a common feature among enzymes of the short-chain dehydrogenase/reductase (SDR) family, to which GMD belongs. rcsb.orgnih.govnih.gov The active site of the enzyme, where the chemical transformation of the substrate occurs, is located at the interface between these two domains. rcsb.org

Rossmann Fold Topology and Cofactor Binding Site

The larger N-terminal domain of each GMD monomer contains a highly conserved structural motif known as the Rossmann fold. rcsb.orgnih.govuniprot.org This specific arrangement of alpha-helices and beta-sheets is a hallmark of dinucleotide-binding enzymes and is crucial for the function of GMD. nih.govuniprot.org The Rossmann fold creates the binding site for the essential cofactor, nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADP+), which is required for the catalytic activity of the enzyme. rcsb.orgoup.comnih.gov

The binding of NADP(H) within this N-terminal domain is a critical event in the catalytic cycle. rcsb.org In the tetrameric structure of the MUR1 isoform of GMD from Arabidopsis thaliana, the NADP(H) binding site is intimately involved in forming the interface between the monomers, highlighting its structural importance. nih.gov The smaller C-terminal domain is primarily responsible for binding the substrate, GDP-mannose. rcsb.orgnih.gov

Identification and Functional Roles of Catalytic Residues

The catalytic activity of GDP-mannose 4,6-dehydratase is dependent on a conserved set of amino acid residues within its active site. GMDs belong to the short-chain dehydrogenase/reductase (SDR) family of enzymes, which are characterized by a conserved catalytic triad. rcsb.orgnih.govnih.gov In GMD, this triad typically consists of Tyrosine (Tyr), Lysine (Lys), and a Serine (Ser) or Threonine (Thr) residue. rcsb.orgnih.govnih.gov

Specific studies on GMD from various organisms have identified key residues crucial for catalysis. For instance, in E. coli GMD, modeling and mutagenesis studies have suggested that Threonine at position 133 acts as part of the catalytic triad, along with a Tyrosine and a Lysine residue. rcsb.org Furthermore, a Glutamate (Glu) residue, such as Glu135 in E. coli GMD, often functions as a general base during the reaction. rcsb.org In P. aeruginosa GMD, the catalytic residues have been identified as Thr126, Glu128, Tyr150, and Lys154. nih.gov The proposed mechanism involves the oxidation of GDP-mannose to a 4-keto intermediate, followed by dehydration to a 4-keto-5,6-ene intermediate, and finally, a reduction step to yield GDP-4-keto-6-deoxymannose. nih.gov

Allosteric and Feedback Regulation of GMD Activity

The activity of GDP-mannose 4,6-dehydratase is tightly regulated to ensure a balanced supply of GDP-4-keto-6-deoxymannose for various metabolic pathways. A primary mechanism of control is feedback inhibition by downstream products. nih.gov GDP-L-fucose, the final product of the de novo synthesis pathway that begins with GMD, acts as a specific inhibitor of the enzyme. rcsb.orgnih.govnih.govresearchgate.net

This inhibition is achieved through an allosteric mechanism, where GDP-L-fucose binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. wikipedia.org In the case of E. coli GMD, GDP-fucose acts as a competitive inhibitor, suggesting it binds to the same site as the substrate, GDP-mannose. rcsb.org This provides a direct mechanism for regulating the biosynthesis of fucose. rcsb.org Furthermore, the structure of the MUR1 isoform of GMD from Arabidopsis thaliana in complex with GDP-D-rhamnose has suggested the possibility of negative cooperativity, where the binding of a ligand to one subunit may influence the binding affinity of other subunits. nih.gov Additionally, the interaction between GMD and the subsequent enzyme in the pathway, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase, has been shown to be important for stabilizing the activity of GMD. oup.comnih.gov

Metabolic Diversification and Downstream Pathways from Gdp 4 Keto 6 Deoxymannose

Conversion to GDP-L-Fucose

The transformation of GDP-4-keto-6-deoxymannose to GDP-L-fucose is a pivotal reaction in the biosynthesis of fucosylated oligosaccharides. nih.gov This process is catalyzed by a single, highly efficient bifunctional enzyme. researchgate.net

GDP-4-keto-6-deoxymannose Epimerase/Reductase (FX/GMER/GFS/WcaG)

The enzyme responsible for the final two steps in GDP-L-fucose synthesis is known by several names, including FX (in humans), GMER (GDP-4-keto-6-deoxy-D-mannose epimerase/reductase), GFS (GDP-L-fucose synthase), and WcaG (in Escherichia coli). researchgate.netnih.govoup.comfrontiersin.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.govnih.gov It functions as a homodimer, with each subunit comprising two domains: an N-terminal domain that binds the NADPH cofactor and a C-terminal domain that is believed to bind the GDP-4-keto-6-deoxymannose substrate. nih.govsrce.hr

The conversion of GDP-4-keto-6-deoxymannose to GDP-L-fucose involves two distinct catalytic activities housed within the same enzyme: a 3,5-epimerase and a 4-reductase. oup.comoup.com The enzyme first catalyzes the inversion of stereochemistry at two carbon centers of the hexose (B10828440) ring, followed by the reduction of a keto group. oup.com This dual functionality ensures the efficient channeling of the intermediate substrate towards the final product. researchgate.net

The epimerization process does not occur randomly. Evidence suggests a specific, ordered sequence of events. The reaction is initiated by epimerization at the C-3'' position, followed by epimerization at the C-5'' position. frontiersin.orgresearchgate.net This sequential mechanism involves the formation of a transient GDP-4-keto-6-deoxy-D-altrose intermediate after the first epimerization. researchgate.net

Following the sequential epimerizations, the final step in the synthesis of GDP-L-fucose is the reduction of the keto group at the C-4'' position. oup.com This reduction is stereospecific and requires the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) as the hydride donor. nih.govoup.com The nicotinamide ring of the bound NADPH is positioned within the active site to facilitate the transfer of a hydride ion to the C-4'' carbon of the sugar, resulting in the formation of the L-fucose moiety. nih.gov

In addition to this triad (B1167595), other residues play specific roles in the epimerization and reduction steps. Cys109 and His179 are thought to act as the catalytic acid/base pair required for the proton exchange during the epimerization at C-3'' and C-5''. nih.govresearchgate.net Specifically, Cys109 is proposed to function as the base that abstracts a proton from C-3'', while His179 acts as the acid in both epimerization steps. researchgate.net

| Residue | Proposed Catalytic Contribution |

| Ser107 | Part of the catalytic triad, likely involved in positioning the substrate and coenzyme. nih.govnih.gov |

| Tyr136 | A key component of the catalytic triad, crucial for the overall enzymatic activity. nih.govnih.gov |

| Lys140 | Member of the catalytic triad, potentially affecting coenzyme binding and catalysis. nih.govnih.gov |

| Cys109 | Acts as the catalytic base, initiating epimerization by abstracting a proton from C-3''. nih.govresearchgate.net |

| His179 | Functions as the catalytic acid during both the C-3'' and C-5'' epimerization steps. nih.govresearchgate.net |

Biological Significance of GDP-L-Fucose in Glycoconjugates

GDP-L-fucose is the universal donor substrate for all fucosylation reactions, which involve the transfer of an L-fucose residue to acceptor molecules such as glycoproteins and glycolipids. nih.govcymitquimica.com These fucosylated glycoconjugates are of immense biological importance, playing critical roles in a multitude of cellular processes. ontosight.aifrontiersin.org

Incorporation into Bacterial Polysaccharides and Lipopolysaccharides

In many Gram-negative bacteria, GDP-4-keto-6-deoxymannose is a precursor for the synthesis of unusual deoxy sugars that are subsequently incorporated into the O-antigen of lipopolysaccharides (LPS). researchgate.netbionity.com The O-antigen is a highly variable polysaccharide chain that constitutes the outermost part of the LPS and plays a crucial role in bacterial defense, survival, and antigenicity. bionity.comuniprot.org The specific sugars derived from this intermediate, such as L-colitose, contribute to the structural diversity of the O-antigen, which helps bacteria evade the host immune system. bionity.comuniprot.org These specialized sugars are incorporated into the polysaccharide structures and then transported to the cell surface to form part of the LPS. researchgate.net

Role in Eukaryotic Glycoprotein and Glycolipid Fucosylation

In eukaryotes, including mammals, GDP-4-keto-6-deoxymannose is a key intermediate in the primary, or de novo, pathway for the synthesis of GDP-L-fucose. oup.comresearchgate.netmdpi.com This pathway begins with the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). researchgate.netoup.com Subsequently, a bifunctional enzyme known as GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (GMER), also called FX protein in humans, catalyzes both the epimerization at C-3 and C-5 and the NADPH-dependent reduction at C-4 to produce GDP-L-fucose. oup.comoup.comsrce.hr

GDP-L-fucose is the activated sugar donor required by fucosyltransferases for the fucosylation of glycoproteins and glycolipids. oup.comsrce.hr Fucosylation is a vital post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and development. oup.comsrce.hr For example, fucosylated glycans are essential components of the Lewis antigen system, which are ligands for selectins and mediate cell-to-cell recognition events, such as the rolling of leukocytes during an inflammatory response. srce.hrrcsb.org

Conversion to GDP-D-Rhamnose

In certain bacteria, GDP-4-keto-6-deoxymannose is channeled towards the synthesis of GDP-D-rhamnose, a rare 6-deoxysugar. nih.govresearchgate.netnih.gov This conversion is a critical step in the formation of specific bacterial surface structures.

GDP-4-dehydro-6-deoxy-D-mannose Reductase (RMD) Activity

The conversion of GDP-4-keto-6-deoxymannose (also known as GDP-4-dehydro-6-deoxy-D-mannose) to GDP-D-rhamnose is catalyzed by the enzyme GDP-4-dehydro-6-deoxy-D-mannose reductase (RMD). researchgate.netresearchgate.netwikipedia.org This enzyme carries out a stereospecific reduction of the keto group at the C-4 position of the sugar, utilizing NAD(P)H as a cofactor. nih.govwikipedia.orguniprot.org The systematic name for this enzyme is GDP-6-deoxy-D-mannose:NAD(P)+ 4-oxidoreductase (D-rhamnose-forming). wikipedia.org RMD enzymes have been identified and characterized in several bacteria, including Aneurinibacillus thermoaerophilus and Pseudomonas aeruginosa. researchgate.netnih.gov

Contribution to Bacterial Cell Surface Glycans

D-rhamnose, produced from the GDP-D-rhamnose donor, is a significant component of cell surface glycans in various pathogenic and non-pathogenic bacteria. nih.govnih.govportlandpress.com For instance, in Pseudomonas aeruginosa, D-rhamnose is the building block of the A-band O polysaccharide, a homopolymer of D-rhamnose that is part of the lipopolysaccharide. researchgate.netnih.gov These rhamnose-containing surface polysaccharides are implicated in host-bacterium interactions and the establishment of infection. nih.govdundee.ac.uk The presence of D-rhamnose in bacterial structures is noteworthy as rhamnose is generally not found in animals, making its biosynthetic pathway a potential target for antimicrobial therapies. portlandpress.comdundee.ac.uk

Conversion to GDP-L-Colitose and Related Dideoxy Sugars

A third major metabolic route for GDP-4-keto-6-deoxymannose is its conversion into 3,6-dideoxyhexoses, such as L-colitose. researchgate.netbionity.com This pathway is prominent in the O-antigen biosynthesis of several Gram-negative bacteria.

GDP-4-keto-6-deoxymannose 3-Dehydratase (ColD)

The committed step in the biosynthesis of GDP-L-colitose from GDP-4-keto-6-deoxymannose is the removal of the hydroxyl group at the C-3 position. researchgate.netnih.gov This reaction is catalyzed by the enzyme GDP-4-keto-6-deoxymannose 3-dehydratase, commonly known as ColD. nih.govacs.org ColD is a unique pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that functions as both a transaminase and a dehydratase. researchgate.netnih.gov

The catalytic mechanism begins with a transamination step where PLP is converted to pyridoxamine (B1203002) 5'-phosphate (PMP) using L-glutamate as an amino donor. uniprot.orgacs.org The PMP then forms a Schiff base with the keto-sugar substrate. This adduct undergoes a PMP-mediated dehydration, leading to the formation of GDP-4-keto-3,6-dideoxy-D-mannose. researchgate.netacs.org This product is then further processed by other enzymes, like GDP-L-colitose synthase (ColC), to yield the final product, GDP-L-colitose. bionity.comacs.org This dideoxy sugar is then incorporated into the O-antigen of bacteria like Yersinia pseudotuberculosis and certain strains of Escherichia coli. researchgate.netnih.gov

Data Tables

Table 1: Key Enzymes in the Metabolic Diversification of GDP-4-keto-6-deoxymannose

| Enzyme | Abbreviation | Substrate | Product(s) | Organism Type | Metabolic Pathway |

| GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase | GMER / FX | GDP-4-keto-6-deoxymannose | GDP-L-fucose | Eukaryotes | L-Fucose Biosynthesis |

| GDP-4-dehydro-6-deoxy-D-mannose Reductase | RMD | GDP-4-keto-6-deoxymannose | GDP-D-rhamnose | Bacteria | D-Rhamnose Biosynthesis |

| GDP-4-keto-6-deoxymannose 3-Dehydratase | ColD | GDP-4-keto-6-deoxymannose | GDP-4-keto-3,6-dideoxy-D-mannose | Bacteria | L-Colitose Biosynthesis |

Table 2: Products Derived from GDP-4-keto-6-deoxymannose and Their Functions

| Derived Compound | Function | Cellular Location of Final Structure | Examples of Organisms |

| GDP-L-fucose | Precursor for fucosylation of proteins and lipids | Cell surface, Golgi apparatus | Mammals, other eukaryotes |

| GDP-D-rhamnose | Precursor for rhamnosylated cell surface glycans | Bacterial cell surface (LPS, S-layer) | Pseudomonas aeruginosa, Aneurinibacillus thermoaerophilus |

| GDP-L-colitose | Component of bacterial O-antigen | Bacterial outer membrane (LPS) | Yersinia pseudotuberculosis, Escherichia coli O55:H7 |

Pyridoxal 5'-Phosphate (PLP)-Dependent Dehydration Mechanism

The initial step in the conversion of GDP-4-keto-6-deoxymannose to GDP-L-colitose is the removal of the hydroxyl group at the C-3' position, a reaction catalyzed by ColD. acs.orgnih.gov This enzyme employs a unique mechanism that combines transamination and dehydration and is dependent on the coenzyme pyridoxal 5'-phosphate (PLP). uniprot.orgacs.orgwikipedia.org The catalytic cycle begins with the conversion of PLP to pyridoxamine 5'-phosphate (PMP) using L-glutamate as an amino group donor. uniprot.orgacs.org The PMP then forms a Schiff base with the keto-sugar substrate, GDP-4-keto-6-deoxymannose. acs.orgresearchgate.net This adduct undergoes a PMP-mediated β-dehydration, resulting in a sugar enamine intermediate. uniprot.orgacs.org Subsequent tautomerization and hydrolysis release ammonia (B1221849) and yield the product, GDP-4-keto-3,6-dideoxy-D-mannose. acs.orgresearchgate.net This combined transamination-deoxygenation activity distinguishes ColD from other PLP-dependent enzymes. acs.org

Distinct Catalytic Residues and Active Site Characteristics

The active site of ColD from E. coli has been structurally characterized, revealing key residues involved in catalysis. Unlike many PLP-dependent enzymes that utilize a conserved lysine (B10760008) to form a Schiff base with the cofactor, ColD lacks this lysine. nih.govwisc.edunih.gov Instead, the active site is characterized by a unique arrangement of amino acids that facilitate its dual function. In the E. coli ColD, residues such as Gly56, Ser57, Asp159, Glu162, and Ser183 from one subunit, along with Asn248 from the dimeric partner, are involved in anchoring the PLP cofactor. wisc.edu Structural and biochemical studies support the role of His188 as the active site base essential for catalysis. researchgate.netwisc.edu The pyrophosphoryl groups of the substrate are anchored by Arg219 and Arg331. nih.gov Interestingly, the hexose moiety of the substrate adopts a boat conformation within the active site. nih.gov

Subsequent Transformations by GDP-L-Colitose Synthase (ColC)

Following the action of ColD, the resulting GDP-4-keto-3,6-dideoxy-D-mannose is acted upon by the bifunctional enzyme GDP-L-colitose synthase (ColC). acs.orgresearchgate.net ColC catalyzes two sequential reactions: a C-5 epimerization of the substrate, which inverts the stereochemistry at this position, and a subsequent NADPH-dependent reduction of the C-4 keto group to a hydroxyl group. acs.orgresearchgate.netebi.ac.uk This results in the final product, GDP-L-colitose. wikipedia.org

Importance in Bacterial O-Antigen Biosynthesis

GDP-L-colitose is a crucial component of the O-antigen in the lipopolysaccharide of several Gram-negative bacteria, including pathogenic strains of Escherichia coli, Salmonella enterica, and Vibrio cholerae. uniprot.orgwikipedia.org The O-antigen is the outermost part of the LPS and is a major surface antigen, playing a significant role in the interactions between the bacterium and its environment, including the host immune system. wisc.eduuniprot.orgwikipedia.org The presence of unusual sugars like L-colitose contributes to the antigenic diversity of bacteria and is vital for their defense and survival. uniprot.org

Formation of Aminodeoxy Sugars

GDP-4-keto-6-deoxymannose also serves as the precursor for the biosynthesis of aminodeoxy sugars, which are characterized by the replacement of a hydroxyl group with an amino group. These sugars are also important components of bacterial cell surface glycoconjugates.

Biosynthetic Pathways to GDP-D-Perosamine

The biosynthesis of GDP-D-perosamine (GDP-4-amino-4,6-dideoxy-D-mannose) from GDP-4-keto-6-deoxymannose is a key pathway in bacteria such as Vibrio cholerae O1 and Caulobacter crescentus. nih.govnih.govacs.org This conversion is catalyzed by the enzyme GDP-perosamine synthase (also known as RfbE), a PLP-dependent aminotransferase. nih.govnih.govacs.org The enzyme facilitates the transfer of an amino group from a donor, typically L-glutamate, to the C-4 position of the sugar. wikipedia.orgnih.gov GDP-perosamine synthase belongs to the aspartate aminotransferase superfamily and contains a conserved active site lysine residue that forms a Schiff base with the PLP cofactor. nih.govacs.org The resulting GDP-D-perosamine is then incorporated into the O-antigen of these bacteria. nih.govacs.org

| Enzyme | Organism | Substrate | Cosubstrate | K_m | V_max |

| GDP-perosamine synthase (RfbE) | Vibrio cholerae O1 | GDP-4-keto-6-deoxy-D-mannose | L-glutamate | 0.06 mM | 38 nkat/mg |

| GDP-perosamine synthase (RfbE) | Vibrio cholerae O1 | L-glutamate | GDP-4-keto-6-deoxy-D-mannose | 0.1 mM | 42 nkat/mg |

Table 1. Kinetic parameters of GDP-perosamine synthase from Vibrio cholerae O1. nih.govscispace.com

Biosynthetic Pathways to GDP-Mycosamine

The biosynthesis of GDP-mycosamine (GDP-3-amino-3,6-dideoxymannose) is a critical step in the production of certain polyene macrolide antibiotics, such as amphotericin B by Streptomyces nodosus. ucd.ieresearchgate.netresearchgate.net This pathway also originates from GDP-4-keto-6-deoxymannose. It is proposed that GDP-4-keto-6-deoxymannose undergoes a ketoisomerization to form GDP-3-keto-6-deoxymannose. ucd.ieresearchgate.net This intermediate is then subjected to a transamination reaction at the C-3 position, catalyzed by a mycosamine (B1206536) synthase (such as AmphDII), to yield GDP-mycosamine. ucd.ieresearchgate.net The resulting GDP-mycosamine is then transferred to the polyene aglycone by a glycosyltransferase. researchgate.netresearchgate.net

Enzymatic Mechanisms and Structural Biology of Gdp 4 Keto 6 Deoxymannose Modifying Enzymes

Comparative Structural Analysis of GDP-Mannose 4,6-Dehydratases

GDP-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in the de novo biosynthesis of L-fucose. nih.gov GMDs belong to the short-chain dehydrogenase/reductase (SDR) enzyme family and exhibit a conserved bidomain structure. nih.gov This family is characterized by a conserved catalytic triad (B1167595) of Tyr-XXX-Lys and a Ser/Thr residue. nih.govmicrobialtec.com

A notable structural feature of GMDs is their oligomeric state. While most members of the SDR subfamily are homodimers, GMD from Pseudomonas aeruginosa and the MUR1 isoform from Arabidopsis thaliana have been shown to form tetramers. nih.govpsu.edu This tetrameric arrangement is suggested to be the preferred and functionally relevant state for many bacterial and eukaryotic GMDs. nih.gov The interface of the tetramer reveals a close association of the NADP(H) cofactor binding sites of adjacent monomers. nih.govpsu.edu A specific peptide segment, such as Arg35–Arg43 in the P. aeruginosa enzyme, extends into the neighboring monomer, contributing to both protein-protein interactions and hydrogen bonding with the adjacent cofactor. nih.gov These interface residues are highly conserved across bacterial and eukaryotic GMDs, underscoring the functional importance of the tetrameric structure. nih.gov

The catalytic mechanism of GMD involves three main steps: oxidation of GDP-d-mannose to a 4-keto intermediate, dehydration to a 4-keto-5,6-ene intermediate, and finally, reduction to yield GDP-4-keto-6-deoxy-d-mannose. nih.gov High-resolution crystal structures of human GMD (hGMD) have provided detailed insights into this process, revealing that concerted acid-base catalysis from only two active-site residues, Tyr179 and Glu157, facilitates a syn 1,4-elimination from an enol intermediate. acs.org

| Enzyme | Organism | Oligomeric State | PDB ID | Key Features |

| GMD | Pseudomonas aeruginosa | Tetramer | 1RPN | Tetrameric structure with interacting cofactor binding sites. |

| MUR1 | Arabidopsis thaliana | Tetramer | 1N7G | First GMD observed as a tetramer; shows negative cooperativity. psu.edu |

| hGMD | Homo sapiens | Dimer | 6N3S | Detailed mechanism of syn elimination revealed. acs.org |

| GMD | Escherichia coli | Dimer | 1DB3 | Dimeric structure, common for many SDRs. |

Structural Characterization of GDP-4-keto-6-deoxymannose Epimerase/Reductase

GDP-4-keto-6-deoxymannose epimerase/reductase (GMER), also known as GDP-L-fucose synthase, is a bifunctional enzyme that catalyzes the final step in GDP-L-fucose biosynthesis: the epimerization at C3' and C5' and the subsequent NADPH-dependent reduction of the 4-keto group of GDP-4-keto-6-deoxymannose. nih.govsrce.hr

Active Site Architecture and Substrate Recognition

The GMER enzyme is a homodimer, with each subunit comprising two domains. The N-terminal domain adopts a Rossmann-fold topology and is responsible for binding the NADP+ cofactor, while the C-terminal domain binds the sugar substrate. nih.govsrce.hr The active site is located in a cleft at the interface of these two domains. acs.orgnih.gov

Mechanistic Insights from Substrate-Bound Structures

The catalytic mechanism of GMER involves a series of epimerization and reduction steps. Studies have shown that the epimerization at C3'' occurs first, followed by epimerization at C5'', and finally the reduction at C4''. researchgate.net The catalytic triad of Ser107, Tyr136, and Lys140 is thought to act as a general acid/base catalyst, with Tyr136 being particularly important for the proton exchange during epimerization. srce.hr

Site-directed mutagenesis studies have provided significant insights into the roles of specific active site residues. For instance, a Cys109Ser mutant of GDP-fucose synthase produces GDP-6-deoxy-D-altrose as a major product, indicating that C3'' epimerization happens first and that a premature reduction can occur. researchgate.net This mutant also exhibits a kinetic isotope effect with a deuterated substrate, confirming that Cys109 acts as the base for deprotonation at C3''. researchgate.net Conversely, an inactive His179Gln mutant can still catalyze the washout of deuterium (B1214612) from the C3'' position, suggesting His179 acts as the acid in this step. researchgate.net Together, these findings strongly suggest an ordered epimerization sequence where Cys109 and His179 form a catalytic dyad, with Cys109 as the base and His179 as the acid for both epimerization steps. researchgate.net

| Residue | Role in Catalysis | Effect of Mutation |

| Ser107 | Part of the catalytic triad | Impairs overall enzymatic activity. nih.gov |

| Tyr136 | General acid/base catalyst in epimerization | Impairs overall enzymatic activity. nih.gov |

| Lys140 | Part of the catalytic triad | Impairs overall enzymatic activity. nih.gov |

| Cys109 | Catalytic base for epimerization at C3'' and C5'' | C109S mutant produces GDP-6-deoxy-D-altrose. researchgate.net |

| His179 | Catalytic acid for epimerization at C3'' and C5'' | H179Q mutant is inactive but can catalyze deuterium washout. researchgate.net |

Mechanistic and Structural Features of GDP-4-keto-6-deoxymannose 3-Dehydratase

GDP-4-keto-6-deoxymannose 3-dehydratase (ColD) is a unique enzyme involved in the biosynthesis of L-colitose, a 3,6-dideoxysugar found in the O-antigens of some Gram-negative bacteria. nih.govresearchgate.net ColD catalyzes the removal of the hydroxyl group at the C3' position of GDP-4-keto-6-deoxymannose. nih.gov

Coenzyme B6 Binding and Catalytic Intermediates

ColD is a pyridoxal (B1214274) 5'-phosphate (PLP), or coenzyme B6, dependent enzyme. nih.govresearchgate.net Structurally, it forms a tight dimer, a characteristic feature of the aspartate aminotransferase superfamily. nih.gov The PLP-binding pocket is primarily located within one subunit, but a loop from the second subunit completes the active site architecture. nih.gov Amino acid residues such as Gly 56, Ser 57, Asp 159, Glu 162, and Ser 183 from one subunit, along with Asn 248 from the other, are involved in anchoring the cofactor. nih.gov

The catalytic mechanism of ColD is particularly intriguing as it functions as both a transaminase and a dehydratase. nih.govresearchgate.net The reaction is initiated by a transamination step where PLP is converted to pyridoxamine (B1203002) 5'-phosphate (PMP) in the presence of L-glutamate. researchgate.net This PMP then forms a Schiff base with the GDP-4-keto-6-deoxymannose substrate. The resulting adduct undergoes a PMP-mediated beta-dehydration, leading to a sugar enamine intermediate. researchgate.net Tautomerization and hydrolysis then release ammonia (B1221849), yielding the final product, GDP-4-keto-3,6-dideoxy-D-mannose. researchgate.net The trapping of a glutamate (B1630785) ketimine intermediate in the active site of a crystal structure provides strong evidence for this mechanism. nih.gov

Functional Implications of Unique Active Site Residues

A key and unusual feature of ColD is the presence of a histidine residue (His188) in the active site instead of the typically conserved lysine (B10760008) that forms a Schiff base with PLP in most aminotransferases. wisc.eduwisc.edu This substitution is the primary reason why ColD functions as a dehydratase rather than an aminotransferase. wisc.edu His188 acts as the catalytic acid/base, facilitating the necessary proton transfers throughout the reaction. wisc.edu

Evolutionary Relationships and Homology Among GDP-4-keto-6-deoxymannose Pathway Enzymes

The enzymes that act upon GDP-4-keto-6-deoxymannose are central to the biosynthesis of important deoxysugars, such as L-fucose and L-rhamnose. The evolutionary history of these enzymes is largely a story of descent and divergence within the vast SDR superfamily, with some notable exceptions.

The primary enzyme that produces the GDP-4-keto-6-deoxymannose intermediate is GDP-mannose 4,6-dehydratase (GMD) . GMD catalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. This enzyme is a member of the SDR family and its evolutionary lineage is widely conserved across prokaryotes and eukaryotes. researchgate.netacs.org The human GMD polypeptide, for instance, shares a significant 61% identity with its counterpart in Escherichia coli, highlighting a strong evolutionary conservation of its function. researchgate.net This conservation suggests that the core mechanism of GDP-fucose biosynthesis, in which GMD plays the initial role, is an ancient pathway.

Following the formation of GDP-4-keto-6-deoxymannose, the subsequent modifications are primarily carried out by another key enzyme, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (GMER) , also known as GDP-L-fucose synthase (GFS) or, in humans, as the FX protein. nih.govsrce.hrnih.gov This bifunctional enzyme catalyzes both the epimerization at the C-3 and C-5 positions and the subsequent NADPH-dependent reduction of the 4-keto group to produce GDP-L-fucose. srce.hrresearchgate.net

Structurally and evolutionarily, GMER is also a member of the SDR superfamily. srce.hrnih.gov It is considered part of the RED (reductase-epimerase-dehydrogenase) enzyme homology superfamily. nih.gov The homodimeric structure of GMER features a classic Rossmann fold in its N-terminal domain for NADP+ binding, a hallmark of the SDR family. srce.hrnih.gov The homology between GMD and the epimerase/reductase domain of GMER points to a common evolutionary ancestor within the SDR clan. It is plausible that these two distinct enzymatic functions in the same pathway arose from gene duplication and subsequent functional divergence of an ancestral SDR enzyme.

In some bacteria, a different enzymatic fate awaits GDP-4-keto-6-deoxymannose. For instance, in the biosynthesis of L-colitose, an unusual 3,6-dideoxysugar found in the O-antigens of some Gram-negative bacteria, GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD) is the key enzyme. nih.gov ColD catalyzes the removal of the hydroxyl group at the C3' position of GDP-4-keto-6-deoxymannose. nih.gov Interestingly, ColD does not belong to the SDR superfamily. Instead, it is a pyridoxal 5'-phosphate (PLP)-dependent enzyme and is a member of the aspartate aminotransferase superfamily. nih.gov This highlights a fascinating instance of convergent evolution, where a distinct enzyme family has been recruited to modify the same intermediate for the biosynthesis of a different specialized sugar.

The evolutionary narrative of the GDP-4-keto-6-deoxymannose pathway is further enriched by the existence of homologous enzymes in different biosynthetic pathways. For example, the enzymes involved in the biosynthesis of TDP-L-rhamnose from TDP-D-glucose, such as TDP-D-glucose 4,6-dehydratase and TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase-4-reductase, share significant sequence and structural homology with GMD and GMER, respectively. biorxiv.org This suggests a modular evolution of deoxysugar biosynthesis pathways, where enzyme cassettes from a common ancestral pool have been adapted to process different nucleotide-activated sugars.

The table below summarizes the key enzymes involved in the modification of GDP-4-keto-6-deoxymannose and their respective protein families, illustrating the blend of conserved evolutionary heritage and functional diversification.

| Enzyme | Abbreviation | Function | Protein Superfamily |

| GDP-mannose 4,6-dehydratase | GMD | Converts GDP-mannose to GDP-4-keto-6-deoxymannose | Short-chain dehydrogenase/reductase (SDR) |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase | GMER/GFS/FX | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose | Short-chain dehydrogenase/reductase (SDR) |

| GDP-4-keto-6-deoxy-D-mannose-3-dehydratase | ColD | Removes the C3' hydroxyl group from GDP-4-keto-6-deoxymannose in L-colitose biosynthesis | Aspartate aminotransferase |

This intricate web of homologous enzymes underscores a dynamic evolutionary history, where gene duplication, divergence, and even the recruitment of enzymes from entirely different superfamilies have shaped the diverse metabolic fates of the central intermediate, GDP-4-keto-6-deoxymannose. The study of these evolutionary relationships not only provides fundamental insights into the origins of metabolic diversity but also offers a roadmap for the bioengineering of novel glycosylated molecules.

Genetic and Molecular Regulation of Gdp 4 Keto 6 Deoxymannose Metabolism

Gene Identification and Cloning of Biosynthetic Enzymes

The primary enzyme responsible for the synthesis of GDP-4-keto-6-deoxymannose is GDP-mannose 4,6-dehydratase (GMD). This enzyme catalyzes the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose, which is the first committed step in the de novo GDP-L-fucose biosynthetic pathway. genecards.orgasm.org The genes encoding GMD and other enzymes in this pathway have been identified and cloned from a wide range of organisms, from bacteria to humans.

In humans, the gene encoding GMD is known as GMDS. genecards.org The subsequent conversion of the unstable intermediate GDP-4-keto-6-deoxymannose to GDP-L-fucose is catalyzed by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase, which is encoded by the TSTA3 gene (also known as FX). genecards.orgmaayanlab.cloudwjgnet.com

In the bacterium Escherichia coli K-12, the GMD-encoding gene is named gmd (or manC in some contexts) and is part of the colanic acid gene cluster. asm.org The subsequent two steps to produce GDP-L-fucose are catalyzed by a protein encoded by the wcaG gene, which was later renamed fcl. asm.org This bifunctional enzyme exhibits both epimerase and reductase activities, similar to the human FX protein. asm.org

In the plant Arabidopsis thaliana, the GMD is encoded by the MUR1 gene. oup.com The subsequent epimerase/reductase activities are carried out by a protein encoded by the AtFX/GER1 gene. oup.com Research has shown that in yeast cells, the MUR1 protein requires interaction with the AtFX/GER1 protein to maintain its active and stable form. nih.gov

The biosynthesis of other deoxyhexoses also utilizes GDP-4-keto-6-deoxymannose as a precursor. For instance, in some bacteria, GDP-d-rhamnose is synthesized from this intermediate by the action of GDP-d-rhamnose synthase, which is encoded by the rmd gene. oup.com The production of the dideoxysugar GDP-L-colitose involves a multi-step pathway starting from GDP-4-keto-6-deoxymannose. The enzyme GDP-4-keto-6-deoxy-D-mannose-3-dehydratase, encoded by the colD gene, catalyzes a key step in this pathway. nih.gov Another related enzyme, GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase, is encoded by the ColC gene in certain bacterial strains.

The following table summarizes the key genes and enzymes involved in the biosynthesis of GDP-4-keto-6-deoxymannose and its subsequent conversion to other deoxyhexoses.

| Gene | Enzyme Name | Organism/System | Function |

| GMDS | GDP-mannose 4,6-dehydratase | Humans | Converts GDP-mannose to GDP-4-keto-6-deoxymannose. genecards.org |

| TSTA3 (FX) | GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase | Humans | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose. genecards.orgmaayanlab.cloud |

| gmd (manC) | GDP-mannose 4,6-dehydratase | Escherichia coli K-12 | Converts GDP-mannose to GDP-4-keto-6-deoxymannose. asm.org |

| fcl (wcaG) | GDP-fucose synthetase (bifunctional epimerase/reductase) | Escherichia coli K-12 | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose. asm.org |

| MUR1 | GDP-mannose 4,6-dehydratase | Arabidopsis thaliana | Converts GDP-mannose to GDP-4-keto-6-deoxymannose. oup.com |

| AtFX/GER1 | GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase | Arabidopsis thaliana | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose. oup.com |

| rmd | GDP-d-rhamnose synthase | Bacteria | Converts GDP-4-keto-6-deoxymannose to GDP-d-rhamnose. oup.com |

| colD | GDP-4-keto-6-deoxy-D-mannose-3-dehydratase | Escherichia coli O55:H7 | Involved in the biosynthesis of GDP-L-colitose. nih.gov |

| ColC | GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase | Bacteria | Involved in deoxyhexose synthesis. |

Organization of Biosynthetic Gene Clusters in Prokaryotic Systems

In many prokaryotes, the genes responsible for the biosynthesis of nucleotide-activated sugars, including those derived from GDP-4-keto-6-deoxymannose, are organized into discrete gene clusters. researchgate.net This clustering facilitates the coordinated regulation and expression of the enzymes involved in a specific metabolic pathway. These clusters are often associated with the production of cell surface polysaccharides, such as lipopolysaccharide (LPS) O-antigens and capsular polysaccharides. ethernet.edu.et

A prime example is the colanic acid (CA) gene cluster in Escherichia coli K-12. asm.org This cluster contains the genes necessary for the synthesis of the exopolysaccharide colanic acid, which is composed of several sugars, including L-fucose. Within this cluster, the genes for GDP-L-fucose biosynthesis, manC (encoding phosphomannomutase), manB (encoding phosphomannose isomerase), gmd (encoding GDP-mannose 4,6-dehydratase), and fcl (encoding GDP-fucose synthetase) are located in close proximity. asm.org Specifically, gmd and fcl (wcaG) are found downstream of manC and manB. asm.org

Similarly, the O-antigen gene clusters of various pathogenic E. coli serotypes, such as O157 and O111, contain the genes for the synthesis of their specific sugar components. asm.orgscispace.com In E. coli O157, the O-antigen contains both L-fucose and N-acetyl-D-perosamine, a derivative of GDP-perosamine. The gene cluster for this serotype includes manB, manC, gmd, and fcl for GDP-L-fucose synthesis, as well as genes for the GDP-perosamine pathway. asm.org The organization of these genes within the cluster allows for their efficient co-transcription and regulation.

The biosynthesis of GDP-colitose in E. coli O111 also involves a dedicated gene cluster. scispace.com This cluster contains the gmd gene, along with other genes like wbdJ and wbdK that are proposed to be involved in the multi-step conversion of GDP-4-keto-6-deoxymannose to GDP-colitose. scispace.com

The organization of these gene clusters highlights a common evolutionary strategy in prokaryotes to maintain the integrity of metabolic pathways for the synthesis of complex cell surface structures.

Transcriptional and Translational Control Mechanisms of Enzyme Expression

The expression of the enzymes involved in GDP-4-keto-6-deoxymannose metabolism is subject to intricate transcriptional and translational control mechanisms. These regulatory networks ensure that the production of this key intermediate and its derivatives is finely tuned to the physiological needs of the cell.

One important aspect of regulation is feedback inhibition. In many organisms, the final product of the GDP-L-fucose pathway, GDP-L-fucose itself, acts as an allosteric inhibitor of GDP-mannose 4,6-dehydratase (GMD). oup.comresearchgate.net This feedback mechanism prevents the overaccumulation of GDP-L-fucose and helps to maintain metabolic homeostasis. oup.com Similarly, in the biosynthesis of GDP-d-rhamnose in Pseudomonas aeruginosa, GDP-d-rhamnose has been shown to inhibit GMD activity. oup.com

Transcriptional regulation also plays a crucial role. Studies in mammalian cells have suggested that the levels of metabolites within the GDP-L-fucose pathway may influence the transcription of the genes encoding the biosynthetic enzymes. nih.gov For instance, in a GMD-deficient cell line (Lec13), the transcript levels for the FX protein were found to be elevated. nih.gov This suggests a potential compensatory mechanism or a more complex regulatory interplay between the pathway's intermediates and the expression of the biosynthetic genes. nih.gov

In prokaryotes, the organization of biosynthetic genes into operons allows for coordinated transcriptional control. The expression of these operons is often regulated by environmental signals and cellular demands for specific polysaccharides. For example, the expression of the colanic acid gene cluster in E. coli is known to be under the control of a complex regulatory cascade involving multiple transcription factors that respond to environmental cues such as temperature and osmolarity.

Furthermore, at the translational level, the presence of specific Shine-Dalgarno sequences upstream of the biosynthetic genes, such as gmd in the E. coli colanic acid cluster, indicates the importance of efficient ribosome binding for protein synthesis. asm.org

Functional Genomics and Mutational Analysis of Biosynthetic Genes

Functional genomics and mutational analysis have been instrumental in elucidating the roles of the genes involved in GDP-4-keto-6-deoxymannose metabolism. By creating and analyzing mutants with defects in specific biosynthetic genes, researchers have been able to confirm the function of these genes and understand their physiological importance.

A classic example is the use of the Lec13 cell line, a Chinese Hamster Ovary (CHO) cell line that is deficient in GMD activity. researchgate.netnih.gov This cell line is unable to synthesize GDP-L-fucose and therefore lacks fucosylated glycans on its cell surface. Complementation of Lec13 cells with a functional GMDS cDNA restores fucosylation, confirming the essential role of GMD in this pathway. researchgate.netnih.gov

In bacteria, targeted gene knockouts have been used to dissect the functions of individual genes within the biosynthetic clusters. For instance, deletion of the gmd or fcl gene in E. coli abolishes the production of colanic acid, demonstrating their necessity for the synthesis of the L-fucose component of this polysaccharide. asm.org

Mutational analysis has also been used to identify key catalytic residues within the biosynthetic enzymes. By creating site-directed mutations in the active sites of these enzymes and analyzing the resulting changes in enzyme activity, researchers can gain insights into their catalytic mechanisms.

These genetic approaches, combined with biochemical and structural studies, provide a powerful toolkit for understanding the intricacies of GDP-4-keto-6-deoxymannose metabolism and its role in various biological processes.

Reconstitution of GDP-Deoxyhexose Biosynthetic Pathways in vitro Systems

Successful in vitro reconstitution of the GDP-L-fucose biosynthetic pathway has been achieved using purified recombinant human GMD and FX protein. researchgate.net These experiments have definitively shown that these two enzymes are sufficient to convert GDP-mannose to GDP-L-fucose. researchgate.net Similarly, the pathway has been reconstituted using enzymes from other organisms, such as Caenorhabditis elegans and Drosophila melanogaster. nih.gov

In vitro systems also provide a platform for studying the kinetics of the enzymatic reactions, substrate specificities, and the effects of inhibitors. For example, the inhibitory effect of GDP-L-fucose on GMD activity was confirmed using a reconstituted in vitro system. researchgate.net

Furthermore, in vitro reconstitution allows for the synthesis of novel nucleotide-activated sugars by combining enzymes from different pathways. acs.org This "glycodiversification" approach has the potential to generate a wide range of modified sugars for various biotechnological and therapeutic applications. acs.org

The ability to reconstitute these pathways in vitro is not only crucial for fundamental research but also opens up possibilities for the enzymatic synthesis of valuable and complex carbohydrates that are difficult to produce through chemical methods.

Advanced Research Methodologies for Studying Gdp 4 Keto 6 Deoxymannose

Recombinant Protein Expression and Purification Strategies

The study of enzymes involved in the metabolism of GDP-4-keto-6-deoxymannose largely relies on obtaining high-purity protein samples. Recombinant DNA technology is the cornerstone of this effort, enabling the overexpression of these enzymes in heterologous hosts, most commonly Escherichia coli.

The genes encoding enzymes such as GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD), and GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER) are cloned into expression vectors. researchgate.net These vectors are designed for high-level protein production, often under the control of an inducible promoter like the T7 promoter. researchgate.net To facilitate purification, the target proteins are frequently expressed as fusion proteins with affinity tags, such as a polyhistidine-tag (His-tag). researchgate.net However, it is important to note that such tags can sometimes interfere with enzyme activity, as observed with a His-tagged Gmd which was found to be inactive. researchgate.net

Purification of the recombinant proteins typically involves a series of chromatography steps. Affinity chromatography, which utilizes the specific binding of the fusion tag to a resin, is a common initial step. This is often followed by other techniques like ion-exchange and size-exclusion chromatography to achieve a homogenous protein preparation. The purity of the enzyme is assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

For instance, the GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER) from E. coli has been overexpressed as a glutathione (B108866) S-transferase (GST)-fusion protein and purified to homogeneity. nih.gov Similarly, the enzymes ColD and ColC from Yersinia pseudotuberculosis have been overexpressed, purified, and characterized to study the biosynthesis of GDP-L-colitose. researchgate.net

Enzymatic Activity Assays and Kinetic Characterization

Once a pure enzyme is obtained, its catalytic activity and kinetic properties are investigated. This involves developing specific assays to monitor the enzymatic reaction and determine key kinetic parameters.

Enzymatic activity can be monitored using various detection methods. Spectrophotometric assays are often continuous and convenient. For enzymes that utilize NAD(P)H as a cofactor, the change in absorbance at 340 nm, corresponding to the oxidation or reduction of the cofactor, can be monitored. wisc.edu For instance, the activity of GDP-4-dehydro-6-deoxy-D-mannose reductase can be determined by following the decrease in NADPH concentration. wikipedia.org

When direct spectrophotometric measurement is not feasible, coupled enzyme assays can be employed. In this approach, the product of the reaction of interest is used as a substrate by a second enzyme that does produce a spectrophotometrically detectable signal.

Chromatographic methods, such as high-performance liquid chromatography (HPLC), are powerful for separating and quantifying substrates and products. researchgate.net This allows for direct measurement of product formation over time. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another highly sensitive and specific method for detecting and identifying reaction products. scispace.comnih.gov For example, ESI-MS has been used to confirm the conversion of GDP-4-keto-6-deoxymannose to GDP-4-keto-3,6-dideoxymannose by the enzyme ColD. scispace.comnih.gov

Understanding the efficiency and substrate affinity of an enzyme requires the determination of its kinetic parameters: the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the turnover number (k_cat). These parameters are typically determined by measuring the initial reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

For example, the kinetic parameters for a His-tagged WcaG (a GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase) were determined for its substrates GDP-4-keto-6-deoxy-D-mannose and NADPH. researchgate.net

Table 1: Kinetic Parameters for His-tagged WcaG

| Substrate | K_m (µM) | V_max (nkat/mg protein) |

|---|---|---|

| GDP-4-keto-6-deoxy-D-mannose | 40 | 23 |

This data is based on studies of the recombinant enzyme from E. coli. researchgate.net

Isotope labeling studies are invaluable for unraveling the details of enzymatic reaction mechanisms. By replacing an atom at a specific position in the substrate with a heavier isotope (e.g., deuterium (B1214612) for hydrogen), one can trace the fate of that atom during the reaction.

Structural Biology Techniques

Visualizing the three-dimensional structure of an enzyme provides a powerful framework for understanding its function and mechanism.

X-ray crystallography is the primary technique used to determine the high-resolution atomic structures of enzymes involved in GDP-4-keto-6-deoxymannose metabolism. This technique requires the growth of well-ordered crystals of the purified protein.

To gain deeper insights into the enzyme-substrate interactions and the catalytic mechanism, researchers often crystallize the enzyme in complex with its substrate, a substrate analog, or an inhibitor. For example, the structure of a mutant ColD enzyme has been solved in complex with a sugar analog, revealing the binding mode of the substrate in the active site. nih.gov These complex structures provide snapshots of different stages of the catalytic cycle and are crucial for understanding the precise roles of active site residues. scispace.comnih.govacs.org For instance, the crystal structure of a site-directed mutant of ColD trapped a geminal diamine intermediate, providing a glimpse into the reaction mechanism. scispace.comnih.govacs.org

Table 2: X-ray Crystallographic Data for GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD)

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| Varies | ColD with hydrated PLP | 1.8 |

| Varies | ColD with trapped glutamate (B1630785) ketimine intermediate | Not specified |

| Varies | ColD H188K mutant | Not specified |

This table summarizes some of the crystallographic studies on ColD, highlighting the different complexes that have been analyzed to understand its function. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for probing their dynamic properties over a wide range of timescales. nih.gov While high-resolution crystal structures provide static snapshots, NMR can reveal conformational changes, enzyme-substrate interactions, and allosteric regulation under near-physiological conditions. nih.gov

In the context of the GDP-4-keto-6-deoxymannose pathway, NMR is instrumental for verifying the products of enzymatic reactions and characterizing reaction mechanisms. For instance, ¹H NMR and 2D ¹H-COSY NMR have been successfully used to monitor the reaction catalyzed by GDP-D-glycero-α-D-manno-heptose 4,6-dehydratase, an enzyme structurally similar to GDP-D-mannose 4,6-dehydratase (GMD), confirming the identity of the final product. wisc.edu Similarly, proton NMR was used to identify the final product of a reconstituted enzymatic pathway for TDP-L-epivancosamine, which proceeds through a TDP-4-keto-6-deoxy-sugar intermediate analogous to GDP-4-keto-6-deoxymannose. researchgate.net

Beyond product verification, specialized NMR experiments can map the dynamic landscape of enzymes. Techniques such as saturation transfer difference (STD) NMR can identify which parts of a substrate, like GDP-fucose, are in close contact with an enzyme. researchgate.net Furthermore, chemical exchange measurements can detect the interconversion of proteins between different conformational states, such as the active and inactive forms of an enzyme, which is central to understanding allosteric regulation. nih.gov Isotope labeling, where molecules are synthesized with ¹³C or ¹⁵N, can enhance NMR signals and allow for more complex structural and dynamic studies. nih.govfas.org

| NMR Technique | Application | Type of Information Obtained | Example Relevance |

|---|---|---|---|

| 1D ¹H NMR | Reaction Monitoring & Product Identification | Chemical shifts and coupling constants confirming the structure of substrates and products. | Used to follow the conversion of substrates and confirm the formation of deoxysugar products. wisc.edu |

| 2D Correlation Spectroscopy (COSY) | Structural Elucidation | Shows coupling between adjacent protons, helping to assign resonances and confirm molecular connectivity. | Aids in the definitive structural assignment of enzymatic products in solution. wisc.edu |

| Saturation Transfer Difference (STD) NMR | Ligand Binding Epitope Mapping | Identifies which protons on a ligand are in close proximity to the enzyme's binding pocket. | Can map the binding interface between GDP-4-keto-6-deoxymannose and its processing enzymes. researchgate.net |

| Relaxation/Chemical Exchange Experiments | Enzyme Dynamics & Allostery | Measures protein motions and conformational changes on timescales from picoseconds to seconds. | Could reveal how the binding of an allosteric inhibitor affects the conformational state of GMD. nih.gov |

Cryo-Electron Microscopy for Large Enzyme Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and complex biomolecular assemblies that are often difficult to crystallize. wiley.comrug.nl This method is particularly suited for studying multi-enzyme complexes, which are thought to play a role in metabolic channeling—the efficient transfer of unstable intermediates between sequential enzymes in a pathway.

In the de novo GDP-L-fucose biosynthetic pathway, the intermediate GDP-4-keto-6-deoxymannose is known to be unstable. It has been suggested that GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (GMER or FX) may form a complex to facilitate the rapid transfer of this intermediate, thereby increasing the efficiency of GDP-fucose synthesis.

While a Cryo-EM structure of the GMD-GMER complex has not yet been reported, the power of this technique has been demonstrated on an upstream enzyme complex in mannose metabolism. Researchers have successfully determined the Cryo-EM structures of the human GMPPA-GMPPB complex, the machinery responsible for synthesizing GDP-mannose, the precursor to GDP-4-keto-6-deoxymannose. nih.govresearchgate.net This work revealed how the catalytically inactive subunit (GMPPA) acts as a sensor for GDP-mannose levels and allosterically regulates the active subunit (GMPPB) to maintain homeostasis. nih.govebi.ac.uk This study serves as a compelling proof-of-concept for the application of Cryo-EM to investigate potential enzyme assemblies involved in the metabolism of GDP-4-keto-6-deoxymannose.

| Finding | Methodological Insight | Implication for GDP-4-keto-6-deoxymannose Pathway Research |

|---|---|---|

| High-resolution structure (3.4 Å) of a large enzyme complex (GMPPA-GMPPB) was determined. ebi.ac.uk | Cryo-EM is capable of resolving the detailed architecture of enzymes in nucleotide-sugar pathways. | Demonstrates the feasibility of using Cryo-EM to study a potential GMD-GMER complex. |

| Revealed an allosteric regulatory mechanism. | The technique can capture different conformational states, providing insights into enzyme regulation. | Could be used to visualize how GDP-fucose allosterically inhibits GMD by inducing a conformational change. |

| Identified key protein-protein and protein-ligand interfaces. nih.gov | Cryo-EM maps allow for precise identification of interaction sites. | Could map the interaction surface between GMD and GMER, explaining metabolic channeling. |

| Overcame challenges with crystallization. wiley.com | Cryo-EM is a viable alternative when X-ray crystallography is not successful. | Provides a pathway to structural information for potentially unstable or dynamic enzyme assemblies in the deoxysugar pathway. |

Mass Spectrometry for Metabolite Identification and Pathway Flux Analysis

Mass spectrometry (MS) is an indispensable tool for the study of metabolic pathways due to its high sensitivity and specificity in identifying and quantifying metabolites. In the study of GDP-4-keto-6-deoxymannose, MS is routinely used to confirm the identity of pathway intermediates and products and to assess enzyme activity.

Electrospray ionization mass spectrometry (ESI-MS) has been used to monitor the enzymatic conversion of GDP-mannose. In these experiments, the production of GDP-4-keto-6-deoxymannose by the GMD enzyme is confirmed by detecting its corresponding mass-to-charge ratio (m/z) of 586.3 amu. The subsequent conversion of this intermediate to GDP-4-keto-3,6-dideoxymannose by the enzyme ColD is verified by the disappearance of the 586.3 amu peak and the appearance of a new peak at 570.2 amu. This approach provides direct evidence of an enzyme's catalytic function.

Beyond simple identification, MS coupled with isotope labeling is used for metabolic flux analysis, which quantifies the rate of metabolite flow through a pathway. In this approach, cells are fed a stable isotope-labeled precursor, such as ¹³C-labeled glucose or glucosamine. oup.com As the labeled precursor is metabolized, the isotopes are incorporated into downstream intermediates. By measuring the mass shifts and the rate of isotope incorporation into metabolites like GDP-4-keto-6-deoxymannose using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can map the activity and regulation of the entire pathway in living cells. oup.comresearchgate.net This dynamic tracing provides critical information on how the pathway responds to genetic or environmental perturbations.

| Compound | Observed Mass (amu) | Analytical Technique | Reference |

|---|---|---|---|

| GDP-4-keto-6-deoxymannose | 586.3 | ESI-MS | |

| GDP-4-keto-3,6-dideoxymannose | 570.2 | ESI-MS | |

| Guanosine (B1672433) Diphosphate (B83284) (GDP) | 442.2 | ESI-MS | |

| Guanosine Monophosphate (GMP) | 362.1 | ESI-MS |

Site-Directed Mutagenesis and Rational Enzyme Design for Functional Probing

Site-directed mutagenesis is a cornerstone technique used to investigate the function of specific amino acid residues within an enzyme. By changing a single amino acid, researchers can test hypotheses about its role in substrate binding, catalysis, or regulation. This method has been extensively applied to enzymes that metabolize GDP-4-keto-6-deoxymannose.

A prominent example is the study of GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD), an enzyme that uses a histidine residue in its active site instead of the more common lysine (B10760008). To probe the function of this histidine (His188), researchers created a mutant form of the enzyme where the histidine was replaced with a lysine (H188K). Functional assays, confirmed by mass spectrometry, demonstrated that this single mutation completely abolished the enzyme's ability to perform the dehydration reaction. This result provided strong evidence that His188 is essential for the catalytic mechanism of ColD. In another study, the same residue was mutated to an asparagine (H188N), which also resulted in an inactive enzyme, further cementing the critical role of the active site histidine.

Building upon the insights gained from such studies, rational enzyme design aims to engineer enzymes with novel or enhanced properties. This approach uses structural and mechanistic knowledge to predict which mutations will lead to a desired outcome, such as improved catalytic efficiency or altered substrate specificity. nih.govresearchgate.net For example, in the broader GDP-fucose pathway, rational design has been employed to engineer the α-1,3-fucosyltransferase (FucTa). By analyzing the protein's structure and ligand binding site, researchers identified a specific tyrosine residue (Y218) to mutate. The resulting FucTa-Y218K variant exhibited a 3.48-fold higher yield of the desired product, 3-Fucosyllactose, demonstrating the power of rational design for biotechnological applications. nih.gov

| Enzyme | Mutation | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD) | Histidine to Lysine (H188K) | Site-Directed Mutagenesis | Abolished the enzyme's dehydratase activity, confirming the essential catalytic role of His188. | |

| GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD) | Histidine to Asparagine (H188N) | Site-Directed Mutagenesis | The mutant protein could not catalyze the dehydration step, trapping a substrate analog in the active site. | |

| GDP-mannose mannosyl hydrolase (WcaH) | R36Y/N38R | Rational Design & Mutagenesis | Enhanced the enzyme's hydrolytic efficiency, leading to a 67.3% increase in L-fucose production. | nih.gov |

| α-1,3-fucosyltransferase (FucTa) | Tyrosine to Lysine (Y218K) | Rational Design & Structure Simulation | Increased the yield of 3-Fucosyllactose by 3.48-fold compared to the wild-type enzyme. | nih.gov |

Conclusion and Future Research Directions

Synthesis of Current Knowledge on GDP-4-keto-6-deoxymannose Metabolic Pathways

Guanosine (B1672433) diphosphate (B83284) (GDP)-4-keto-6-deoxymannose is a critical intermediate in the biosynthesis of the 6-deoxyhexose, L-fucose. researchgate.netoup.com This metabolic pathway, often referred to as the de novo pathway, is highly conserved across bacteria, plants, and mammals. oup.com The synthesis begins with GDP-D-mannose, which is converted into GDP-4-keto-6-deoxymannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). researchgate.netwikipedia.orgresearchgate.netebi.ac.uk This initial, regulatory step involves the oxidation of the C-4 hydroxyl group and reduction at C-6, a reaction that requires NADP+ as a cofactor. oup.com

The intermediate, GDP-4-keto-6-deoxymannose, is then acted upon by a bifunctional enzyme known as GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (GMER), also referred to as GDP-fucose synthetase (GFS or FX). researchgate.netnih.govnih.gov This enzyme catalyzes two subsequent transformations: an epimerization at both the C-3 and C-5 positions, followed by an NADPH-dependent reduction of the keto group at C-4 to yield the final product, GDP-L-fucose. researchgate.netoup.com

GDP-4-keto-6-deoxymannose also serves as a branch point for the synthesis of other deoxyhexoses in some organisms. For instance, in certain bacteria, it can be converted to GDP-D-rhamnose by GDP-4-keto-6-deoxy-D-mannose reductase (Rmd). wikipedia.orgresearchgate.net In other bacterial pathways, it is a precursor for the synthesis of sugars like GDP-L-colitose, where an enzyme called GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD) removes the C3'-hydroxyl group. nih.govwisc.edunih.gov Additionally, it is a precursor in the biosynthesis of GDP-perosamine and GDP-6-deoxy-D-talose. ucd.ieresearchgate.net

The regulation of this pathway is tightly controlled, primarily through feedback inhibition. The final product of the main pathway, GDP-L-fucose, acts as an allosteric inhibitor of the first enzyme, GMD, thereby controlling its own synthesis. researchgate.netwikipedia.orgnih.gov Furthermore, studies have shown that the interaction between GMD and the subsequent enzyme, GMER, is crucial for the stability and functional expression of GMD, suggesting a regulatory mechanism involving protein-protein interactions. oup.com

Unexplored Areas in Biosynthetic and Regulatory Mechanisms

Despite a solid foundational understanding, several aspects of GDP-4-keto-6-deoxymannose biosynthesis and its regulation remain to be fully elucidated. The precise molecular details of the substrate channeling and the stabilization effect conferred by the interaction between GMD and GMER are not completely understood. oup.com While interaction is known to be important for GMD activity, the structural basis and the dynamic nature of this enzyme complex in vivo require further investigation. oup.comnih.gov

Furthermore, the pathways that diverge from GDP-4-keto-6-deoxymannose to form other rare deoxy sugars like GDP-D-rhamnose or GDP-L-colitose are less characterized than the main fucosylation pathway. researchgate.netnih.gov The substrate specificity and kinetic parameters of the enzymes involved, such as GDP-4-keto-6-deoxy-D-mannose reductase (Rmd) and GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD), and how they compete for the common intermediate, are areas that warrant deeper investigation. wikipedia.orgnih.gov It is also unclear whether these alternative pathways are subject to similar feedback regulation mechanisms.

Opportunities for Glycoengineering and Synthetic Biology Applications

The biosynthetic pathway involving GDP-4-keto-6-deoxymannose presents significant opportunities for glycoengineering and synthetic biology. The ability to manipulate the production of GDP-L-fucose is of particular interest in the production of therapeutic antibodies. oup.com Antibodies lacking core fucosylation exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable trait for many cancer immunotherapies. oup.com One strategy to produce afucosylated antibodies involves diverting the metabolic flux away from GDP-L-fucose. This has been achieved by expressing bacterial enzymes, such as GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD), in mammalian cell lines. researchgate.net RMD converts the intermediate GDP-4-keto-6-deoxymannose into GDP-D-rhamnose, a "dead-end" product in these cells, thereby depleting the pool available for fucose synthesis. researchgate.netoup.com

Synthetic biology approaches can be used to create microbial cell factories for the cost-effective production of GDP-L-fucose and its analogs. nih.govpnas.orgresearchgate.net GDP-L-fucose is an expensive but essential substrate for the enzymatic synthesis of complex glycans, such as the Lewis X antigen, which are important in various biological processes. nih.govpnas.org Co-expression of the GMD and GMER enzymes in hosts like E. coli or yeast can establish an efficient production platform. researchgate.netresearchgate.net

Moreover, the enzymes from this and related deoxyhexose pathways can be used as tools for creating novel or "designer" glycans. mdpi.com By expressing a library of glycosyltransferases along with the enzymes that produce various activated deoxy sugars (derived from GDP-4-keto-6-deoxymannose), it may be possible to generate novel glycoconjugates with unique biological activities for applications in drug discovery and materials science. glyxera.com Engineering the substrate specificity of these enzymes could further expand the repertoire of accessible sugar nucleotides.

Prospects for Enzyme Inhibitor Development Targeting Deoxyhexose Biosynthesis

The enzymes in the deoxyhexose biosynthetic pathways, particularly those utilizing GDP-4-keto-6-deoxymannose, represent promising targets for the development of novel therapeutics. oup.com In many pathogenic bacteria, cell surface glycans containing 6-deoxyhexoses like fucose and rhamnose are crucial for viability, virulence, and host-pathogen interactions. oup.comresearchgate.net Since these pathways are conserved in bacteria but may have distinct structural features compared to their human counterparts, they are attractive targets for selective antibacterial drugs. oup.com

Inhibitors targeting GMD or GMER could disrupt the formation of essential bacterial surface structures, such as lipopolysaccharides (LPS), leading to increased susceptibility to the host immune system or conventional antibiotics. oup.com The development of small molecule inhibitors for these enzymes is an active area of research. nih.gov Given that GMD is the rate-limiting and regulated step, it is a particularly compelling target. nih.gov

Beyond antibacterial applications, inhibitors of this pathway could have roles in treating human diseases. Aberrant fucosylation is a hallmark of several cancers and is implicated in metastasis and drug resistance. nih.govmdpi.com Targeting the de novo GDP-L-fucose biosynthesis pathway by inhibiting GMD or FX could be a novel anti-cancer strategy. nih.govmdpi.com Such inhibitors could potentially reduce the fucosylation of key proteins involved in cell signaling and adhesion, thereby mitigating tumor progression. The development of potent and specific inhibitors requires a deep understanding of the enzyme structures and their catalytic mechanisms, areas where significant progress has been made but further research is still needed. nih.govnih.govrcsb.org

Q & A

Q. How can GDP-4-keto-6-deoxymannose be quantified in enzymatic reaction mixtures?

High-performance liquid chromatography (HPLC) with anion exchange columns is a standard method. Samples are prepared by acid treatment (e.g., 80 mM HCl) followed by carbon tetrachloride extraction and centrifugation. The aqueous phase is diluted and loaded onto a Resource-Q column equilibrated with buffer A (e.g., 20 mM HEPES, pH 7.5). Elution with a gradient buffer B allows peak integration comparisons against standardized samples for quantification .

Q. What experimental conditions are optimal for studying GDP-4-keto-6-deoxymannose in enzyme kinetics?

Reactions typically use 0.010–0.200 mM GDP-4-keto-6-deoxymannose, 0.005–1.50 mM L-glutamate, 100 µM pyridoxal phosphate (PLP), and GDP-perosamine synthase (1.9–19 µg/mL) in buffer C (HEPES, NaCl, MgCl₂). Time-dependent sampling, acid quenching, and HPLC analysis ensure precise kinetic measurements. Reaction rates are fitted to Michaelis-Menten or substrate inhibition models depending on substrate behavior .

Q. How does GDP-4-keto-6-deoxymannose interact with GDP-perosamine synthase?

Structural studies reveal that the enzyme accommodates GDP-linked sugars via a conserved active site. The 4-keto and 6-deoxy groups of the substrate align with key residues (e.g., PLP-binding lysine), enabling dehydration and aminotransferase activity. Mutagenesis of these residues disrupts catalysis, highlighting their functional roles .

Advanced Research Questions